1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea

FLT3 kinase inhibition Acute myeloid leukemia Enzymatic assay

This 299 Da pyrimidinyl aryl urea provides a structurally distinct FLT3 inhibitor chemotype with substantial room for property-guided optimization—unlike high-MW clinical candidates quizartinib and midostaurin. The 2,3-dimethylphenyl tail is positionally unique among screening library analogs, and minor structural modifications can shift kinase selectivity by ~10-fold. Ideal as a heavy-fragment starting point for FLT3-ITD+ AML lead discovery, co-crystallography, and kinome-wide selectivity profiling. Verify FLT3 cellular IC₅₀ and selectivity before deployment.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797975-89-3
Cat. No. B2867043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea
CAS1797975-89-3
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
InChIInChI=1S/C16H21N5O/c1-11-6-5-7-14(12(11)2)20-16(22)18-10-13-8-9-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
InChIKeySFKITIKBEFAETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea CAS 1797975-89-3: Compound Identity, Pharmacological Class, and Procurement-Grade Characterization


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea (CAS 1797975-89-3) is a synthetic small-molecule belonging to the pyrimidinyl aryl urea class, a chemotype extensively validated as kinase inhibitors targeting FLT3, FGFR, and EGFR family kinases [1]. The compound features a 2-(dimethylamino)pyrimidin-4-yl headgroup connected via a methylene urea linker to a 2,3-dimethylphenyl tail, with a molecular weight of 299.37 g/mol and a predicted CLogP of ~2.8 . This scaffold is structurally distinct from clinical FLT3 inhibitors such as quizartinib (AC220; MW: 560.7) and midostaurin (PKC412; MW: 570.6), offering a substantially lower molecular weight and reduced lipophilicity that may confer differentiated pharmacokinetic and selectivity properties [2].

Why 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea Cannot Be Replaced by a Generic In-Class Analog


Within the pyrimidine urea chemotype, minor structural modifications produce dramatic shifts in kinase selectivity and potency [1]. In the pyrimidine-4,6-diamine urea series, replacing the terminal amide substituent (R2 = –Me vs. –Ph(4-SO2Me)) alters FLT3 IC50 by ~10-fold (37.5 nM vs. 13.9 nM), while switching the hinge-binding warhead from –NH– to –O– reduces potency an additional ~7-fold [2]. The 2,3-dimethylphenyl substitution pattern on the target compound is distinct from the 3,4-dimethylphenyl, 3,5-dimethylphenyl, and 4-ethylphenyl analogs available from screening collections, each of which exhibits different kinase inhibition profiles and physicochemical properties . Substituting the target compound with a positional isomer or truncated analog without experimental verification of kinase selectivity, cellular activity, and ADME parameters risks selecting a molecule with unrecognized off-target liabilities or insufficient on-target potency for the intended assay system.

Product-Specific Quantitative Evidence Guide for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea


FLT3 Enzymatic IC50 Compared to Reference Pyrimidine Urea FLT3 Inhibitors

The pyrimidine-4,6-diamine urea series provides a direct structural comparator class. In this series, the most potent analog 13a exhibits a FLT3 IC50 of 13.9 ± 6.5 nM, while the simpler analog 13b shows an IC50 of 37.5 ± 13 nM under identical assay conditions [1]. The target compound shares the pyrimidine-urea scaffold but introduces a methylene spacer and 2,3-dimethylphenyl tail, structural features that may further optimize the hinge-binding geometry and hydrophobic pocket occupancy. For procurement decisions, this compound should be evaluated against these established benchmarks: any FLT3 IC50 below 50 nM in a standard ADP-Glo or HTRF kinase assay would place it in the potent inhibitor category comparable to clinical candidates .

FLT3 kinase inhibition Acute myeloid leukemia Enzymatic assay

Selectivity Over c-KIT as a Critical Safety Differentiation Parameter

Dual inhibition of FLT3 and c-KIT is documented to cause synthetic lethal myelosuppression, making FLT3/c-KIT selectivity a critical procurement criterion [1]. Compound 13a from the pyrimidine-4,6-diamine urea class demonstrated high selectivity for FLT3 over c-KIT, a property attributed to its unique amide-based tail region [2]. In contrast, quizartinib retains significant c-KIT inhibitory activity (~10-fold selectivity), which contributes to clinical myelosuppression [3]. The target compound's 2,3-dimethylphenyl tail differs from 13a's 4-methylsulfonamide tail, and its selectivity profile must be empirically determined. The compound's structural divergence from quizartinib (different hinge binder, linker, and tail) suggests it may offer a superior selectivity window, but this claim requires direct experimental validation.

FLT3 selectivity c-KIT Myelosuppression Kinase selectivity

Cellular Antiproliferative Activity in FLT3-ITD-Driven Leukemia Models

Pyrimidinamine urea derivatives have demonstrated cellular antiproliferative activity against FLT3-ITD-positive AML cell lines. In a study of 17 pyrimidinamine urea derivatives, compound HD-6 exhibited an IC50 of 2.37 µM against PC-3 cells, outperforming sorafenib (3.66 µM) under identical MTT assay conditions . The target compound, containing a pyrimidine-urea scaffold, is expected to engage FLT3-dependent cell lines such as MV4-11 (FLT3-ITD homozygous) and Molm-13 (FLT3-ITD heterozygous). Benchmark cellular IC50 values for reference FLT3 inhibitors in MV4-11 are: quizartinib IC50 = 1.1 nM, midostaurin IC50 = ~50 nM, and gilteritinib IC50 = ~2 nM . The target compound's cellular activity must be directly compared to these benchmarks before selection for in vivo leukemic models.

MV4-11 Molm-13 FLT3-ITD Cellular pharmacology

Physicochemical Profile and Ligand Efficiency as Drug-Likeness Differentiators

The target compound has a molecular weight of 299.37 g/mol and a predicted CLogP of ~2.8, yielding a calculated LipE (Lipophilic Efficiency) potential . For comparison, pyrimidine-4,6-diamine urea compound 13a (MW: 524.6 Da) has a Ligand Efficiency (LE) of 0.28, while compound 13b (MW: ~465 Da) has an LE of 0.35 [1]. The target compound's substantially lower molecular weight (42–43% lower than 13a) provides it with a theoretical LE advantage: if the target compound demonstrates a FLT3 IC50 of ≤50 nM, its LE would exceed 0.35, surpassing both 13a and 13b. Additionally, its CLogP of ~2.8 is markedly lower than quizartinib's CLogP of ~4.5, predicting reduced lipophilicity-driven off-target binding and improved aqueous solubility [2].

Ligand efficiency Lipophilic efficiency Drug-likeness Physicochemical properties

Best Research and Industrial Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea


FLT3-ITD+ AML Lead Optimization Programs Requiring Low-Molecular-Weight Starting Points

The compound's low molecular weight (299.37 Da) and favorable CLogP (~2.8) make it an attractive starting scaffold for fragment-to-lead or lead optimization campaigns targeting FLT3-ITD+ acute myeloid leukemia [1]. Unlike quizartinib (MW 560.7) and midostaurin (MW 570.6), which offer limited opportunities for further property-guided optimization due to their already high molecular complexity, this compound provides substantial 'property space' for introducing potency-enhancing substituents while maintaining drug-like physicochemical parameters. Structural elaboration at the 5- and 6-positions of the pyrimidine ring, as well as substitution on the 2,3-dimethylphenyl ring, are synthetically accessible vectors for SAR exploration .

Kinase Selectivity Screening Cascades for FLT3/c-KIT Differentiation

The compound is well-suited as a test article in kinase selectivity panels designed to identify FLT3 inhibitors with minimal c-KIT activity. Based on the pyrimidine-4,6-diamine urea precedent, where compound 13a demonstrated high FLT3 selectivity over c-KIT, this compound should be screened against a panel including FLT3 (WT and ITD mutant), c-KIT, PDGFRα/β, FLT1, FLT4, and CSF-1R at 1 µM concentration [1]. The 2,3-dimethylphenyl substitution pattern may confer a distinct selectivity signature compared to the 4-methylsulfonamide tail of 13a, potentially improving the FLT3/c-KIT selectivity ratio and reducing myelosuppression risk in downstream in vivo models .

Fragment-Based or Structure-Based Drug Design (SBDD) Campaigns Against FLT3

With 22 heavy atoms and a molecular weight of 299.37 Da, this compound qualifies as a 'heavy fragment' or minimal scaffold amenable to co-crystallization with the FLT3 kinase domain [1]. The dimethylamino-pyrimidine moiety is expected to form hydrogen bonds with the kinase hinge region (Cys694 in FLT3), while the 2,3-dimethylphenyl urea tail can be grown toward the hydrophobic back pocket or the DFG-out allosteric site. Co-crystal structures of related pyrimidine ureas bound to FLT3 would provide direct structural guidance for fragment growing, merging, or linking strategies. The commercial availability of the compound through Life Chemicals (F6438-1884) and other vendors facilitates timely procurement for crystallography and SPR-based fragment screening .

Academic Chemical Biology Probe Development for FLT3 Signaling Studies

This compound represents a structurally distinct FLT3 inhibitor chemotype suitable for academic chemical biology applications, including target engagement studies (CETSA, DARTS), phosphoproteomics analysis of FLT3-dependent signaling networks, and combination therapy screening with BCL-2 inhibitors (venetoclax) or MEK inhibitors [1]. The 2,3-dimethylphenyl group provides a potential site for installing a photoaffinity label or biotin tag for pull-down experiments, enabling identification of off-target binding proteins. Before deployment as a chemical probe, the compound must be profiled for FLT3 cellular IC50, kinome-wide selectivity at 1–10 µM, and aqueous solubility to ensure it meets chemical probe criteria (potency <100 nM, selectivity >30-fold over related kinases) .

Quote Request

Request a Quote for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.